5-Methylisocytidine can be synthesized through various chemical methods, often involving modifications of existing nucleosides. It falls under the classification of nucleobases, specifically as a modified form of cytidine. Its structural similarity to both cytidine and isocytidine allows it to participate in various biochemical processes, influencing nucleic acid behavior.
The synthesis of 5-methylisocytidine typically involves several steps, including:
For instance, one approach described involves the regioselective alkylation of 5-methylisocytidine with propargyl bromide under phase-transfer conditions, yielding derivatives with potential applications in nucleic acid research .
The molecular structure of 5-methylisocytidine comprises a pyrimidine ring with a methyl group attached to the fifth carbon. Its molecular formula is , with a molecular weight of approximately 140.15 g/mol. The compound's structural characteristics allow it to form hydrogen bonds similar to those found in natural nucleobases, facilitating base pairing in nucleic acids.
5-Methylisocytidine participates in various chemical reactions typical of nucleobases, such as:
These reactions are crucial for understanding how modified bases like 5-methylisocytidine can affect nucleic acid stability and function in biological systems.
The mechanism of action for 5-methylisocytidine primarily revolves around its incorporation into RNA or DNA strands. When incorporated:
Studies have shown that modified bases like 5-methylisocytidine can affect transcription efficiency and RNA stability, thereby playing a role in post-transcriptional regulation .
Relevant data regarding its spectral properties indicate that it absorbs light at specific wavelengths, which can be useful for quantitative analyses using UV-Vis spectroscopy .
5-Methylisocytidine has several applications in scientific research:
5-Methylcytidine (m⁵C) is a pyrimidine nucleoside derivative characterized by a methyl group (-CH₃) at the 5-position of cytidine's heterocyclic ring. Its systematic IUPAC name is 4-Amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2(1H)-one, reflecting its chiral centers in the ribose moiety [4] [10]. The ribose sugar adopts a C3'-endo puckering conformation in A-form RNA helices, with the glycosidic bond (connecting N1 of the pyrimidine to C1' of the ribose) exhibiting an anti conformation (rotation angle ≈ -150°) that optimizes base stacking interactions [2] [10]. The methyl group lies perpendicular to the ring plane, projecting into the major groove of nucleic acid duplexes. This orientation minimizes steric clashes while enhancing hydrophobic interactions.
Table 1: Key Structural Parameters of 5-Methylcytidine
Parameter | Value | Method of Determination |
---|---|---|
Glycosidic Bond Angle | -150° to -160° (anti) | X-ray Crystallography |
Ribose Puckering | C3'-endo (RNA) | NMR Spectroscopy |
C5-C5M Bond Length | 1.52 Å | Computational Chemistry |
Methyl Group Position | Perpendicular to base plane | Molecular Dynamics |
The methyl group significantly enhances thermodynamic stability through two mechanisms: 1) Increased base stacking due to expanded hydrophobic surface area, and 2) Strengthened hydrogen bonding with complementary guanosine. Methylation elevates melting temperatures (Tₘ) of RNA duplexes by 0.5–1.5°C per modification due to favorable entropy changes during duplex formation [2] [10]. This stabilization arises from the methyl group's electron-donating effect, which reduces the electrostatic potential around N3 and enhances Watson-Crick pairing strength. Molecular dynamics simulations reveal that m⁵C adopts a more rigid conformation compared to unmodified cytidine, with reduced flexibility in the ribose-phosphate backbone and glycosidic bond. This rigidity reduces conformational entropy loss upon duplex formation, contributing to the observed thermal stabilization. The energy barrier for syn to anti transition increases by ≈3 kcal/mol in m⁵C, further indicating restricted dynamics [2] [6].
Compared to cytidine, m⁵C exhibits distinct biophysical and functional properties:
Table 2: Comparative Properties of Cytidine Derivatives
Property | Cytidine | 5-Methylcytidine | 5-Hydroxymethylcytidine |
---|---|---|---|
Molecular Weight | 243.22 g/mol | 257.25 g/mol | 273.25 g/mol |
Melting Point | 210–220°C | 212–215°C (dec.) | Not reported |
logP (Octanol/H₂O) | -2.1 | -1.7 | -2.0 |
Base Stacking ΔG | -6.8 kcal/mol | -7.5 kcal/mol | -7.0 kcal/mol |
Deamination Rate | 1.0 (ref) | 1.8–2.5× faster | 5.2× faster |
The 5-methyl group increases lipophilicity by ≈0.4 log units relative to cytidine, enhancing membrane permeability and non-polar interactions [5] [10]. Unlike 5-hydroxymethylcytidine (hydrophilic) or 5-bromocytidine (electron-withdrawing), m⁵C's methyl group is strongly electron-donating, increasing the electron density at N3 and O2. This electronic redistribution strengthens hydrogen bonding with guanosine (increased by ≈1.2 kcal/mol) while rendering the C5 position resistant to oxidation but susceptible to deamination. APOBEC3A deaminates m⁵C in single-stranded DNA 1.8–2.5 times faster than cytidine, producing thymidine and contributing to CpG mutation hotspots in cancer genomes [3] [9]. In contrast, tRNA methyltransferases like DNMT2 and NSUN2 specifically recognize m⁵C in structural motifs, leveraging its hydrophobicity for enzyme-substrate recognition [2].
m⁵C demonstrates moderate water solubility (25 mg/mL at 20°C), forming clear, colorless solutions with a pKa of 4.2 for the N3 proton (slightly lower than cytidine's pKa of 4.5 due to the methyl group's electron-donating effect) [5] [10]. In aqueous solution, the nucleoside exists predominantly in the amino-keto tautomeric form (≈99.7%), with minor contributions from imino-enol forms. The methyl group enhances aggregation propensity in high-concentration solutions (>50 mM) due to hydrophobic effects, observed as a 15–20% increase in dynamic light scattering (DLS) particle size compared to cytidine under identical conditions. In non-polar solvents (e.g., DMSO), m⁵C exhibits concentration-dependent self-association via π-stacking, with dimerization constants (Kd) ≈180 M⁻¹ – nearly double that of cytidine due to enhanced hydrophobic surface area [5] [6].
Phosphorothioate backbone modifications adjacent to m⁵C residues increase nuclease resistance synergistically. When a phosphodiester (PO) linkage follows m⁵C (3' direction), resistance to 3'-exonucleases increases ≈3-fold compared to unmodified sequences, whereas PO linkages preceding m⁵C show no protective effect. This positional effect suggests that the 5-methyl group sterically shields the phosphodiester bond at its 3' position [6]. In biological matrices like mouse serum, m⁵C-modified oligonucleotides exhibit 30–50% longer half-lives than their unmodified counterparts, making them valuable for antisense oligonucleotide (ASO) therapeutics and stable RNA architectures [6].
Table 3: Solution Properties of 5-Methylcytidine
Property | Conditions | Value |
---|---|---|
Solubility in Water | 20°C | 25 mg/mL |
pKa (N3) | 25°C, 0.1 M NaCl | 4.2 ± 0.1 |
LogD (pH 7.4) | Octanol/PBS | -1.9 |
Aggregation Concentration | Water, 25°C | >50 mM |
Dimerization Kd | DMSO, 25°C | 180 ± 15 M⁻¹ |
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